molecular formula C27H23N3O2S B10933811 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10933811
M. Wt: 453.6 g/mol
InChI Key: RSICNWXDKNHOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to form the thiazole ring. The final step involves the formation of the pyrazole ring through a reaction with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole and thiazole ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C27H23N3O2S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H23N3O2S/c1-18-26(21-7-5-4-6-8-21)28-27(33-18)30-25(20-11-15-23(32-3)16-12-20)17-24(29-30)19-9-13-22(31-2)14-10-19/h4-17H,1-3H3

InChI Key

RSICNWXDKNHOET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.